Boc-beta,beta-dimethyl-Cys(Trt)-OH
Description
Fundamental Principles of Chemical Peptide Synthesis
The creation of a peptide bond between two amino acids involves the formation of an amide linkage. However, the presence of multiple reactive groups on each amino acid—the α-amino group, the α-carboxyl group, and various side-chain functionalities—necessitates a carefully controlled approach to ensure that only the desired bond is formed.
Evolution of Solid Phase Peptide Synthesis (SPPS) and Solution Phase Methodologies
Historically, peptides were synthesized in solution, a method now referred to as solution-phase peptide synthesis (SPS or LPPS). slideshare.netresearchgate.net In classical SPS, protected amino acids are coupled sequentially in a suitable solvent. nih.gov A key advantage of this method is the ability to isolate and purify intermediate peptide fragments at each step, which can lead to a high-purity final product. researchgate.netnih.gov However, SPS is often laborious and time-consuming, especially for longer peptides, as it requires purification after each coupling step. acs.orgbiotage.com
A paradigm shift occurred in the 1960s with the development of Solid Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, an innovation that earned him the Nobel Prize in Chemistry. biotage.comresearchgate.netamerigoscientific.com In SPPS, the first amino acid of the desired peptide is anchored to an insoluble polymer resin. biotage.combiosynth.comaurigeneservices.com Subsequent protected amino acids are then added one by one. The key advantage of SPPS is that excess reagents and by-products can be removed by simple filtration and washing of the resin, dramatically speeding up the synthesis process. biotage.comamerigoscientific.com This has made the synthesis of long and complex peptides more feasible and has been crucial for the widespread availability of synthetic peptides for research and therapeutic development. peptide.comambiopharm.com While SPPS is now the dominant method, SPS remains valuable for the synthesis of short peptides or for large-scale production where crystallization can be used for purification. ambiopharm.com Hybrid strategies that combine both solution and solid-phase techniques are also employed. ambiopharm.com
Significance of Cysteine and its Derivatives in Peptide and Protein Chemistry
Cysteine, despite being one of the least abundant amino acids, plays a disproportionately large role in protein structure and function due to the unique properties of its sulfur-containing side chain. nih.govnih.gov
Unique Reactivity Profile of the Cysteine Thiol Group
The defining feature of cysteine is its thiol (-SH) group, which is highly nucleophilic and redox-active. nih.govmdpi.comwikipedia.org The thiol group can be deprotonated to form a thiolate anion (S-), which is an even more potent nucleophile. nih.govahajournals.org The pKa of the cysteine thiol in a protein can vary significantly depending on its local microenvironment, influencing its reactivity. nih.gov This high reactivity allows cysteine to participate in a variety of crucial biological functions:
Disulfide Bond Formation : The thiol group can be easily oxidized to form a disulfide bond (-S-S-) with another cysteine residue. bbk.ac.uk These disulfide bridges are vital for stabilizing the three-dimensional structures of many proteins, such as insulin, and can confer resistance to degradation. wikipedia.org
Catalysis : The nucleophilic nature of the thiolate anion makes it a key component in the active sites of many enzymes, including certain proteases and phosphatases. nih.govacs.org
Metal Binding : The soft sulfur atom of cysteine is an excellent ligand for binding metal ions, playing a critical role in the structure and function of numerous metalloproteins and iron-sulfur clusters. nih.govwikipedia.org
Redox Sensing : The thiol group is sensitive to the cellular redox environment and can undergo various oxidative modifications, which can act as regulatory "switches" to alter protein function in response to oxidative stress. nih.govahajournals.orgnih.gov
Strategic Importance of Cysteine Analogs in Structural and Functional Studies
To probe and manipulate the functions of cysteine in peptides and proteins, chemists have developed a range of cysteine analogs. These modified amino acids can introduce specific structural or functional changes.
One such analog is penicillamine (B1679230) (Pen), which is structurally similar to cysteine but features two methyl groups on the β-carbon (the carbon atom adjacent to the sulfur). wikipedia.org This gem-dimethyl substitution introduces significant steric bulk around the thiol group. Incorporating penicillamine into peptides can:
Increase Conformational Rigidity : The steric hindrance from the dimethyl groups can restrict the conformational freedom of the peptide backbone. nih.gov
Modulate Biological Activity : Replacing cysteine with penicillamine can alter a peptide's interaction with its biological target. For instance, in the hormone oxytocin (B344502), replacing a cysteine with L-penicillamine can switch the molecule from an agonist to an antagonist. nih.govcapes.gov.br
Hinder Disulfide Reshuffling : The bulky methyl groups can hinder the formation of incorrect disulfide bonds. nih.gov
Influence Electronic Properties : The methyl groups can affect the electronic environment of the catalytic center in metallopeptides. rsc.org
The compound Boc-beta,beta-dimethyl-Cys(Trt)-OH is the protected form of penicillamine used in peptide synthesis. The "Boc" group protects the α-amino group, and the "Trt" (trityl) group protects the sterically hindered thiol. This allows for the controlled incorporation of this unique cysteine analog into a growing peptide chain using the established methodologies of peptide synthesis, particularly the Boc strategy. The steric hindrance provided by the gem-dimethyl groups of the penicillamine core, combined with the bulky Trt protection, makes this a highly specialized and valuable tool for creating peptides with tailored structures and functions. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4S/c1-27(2,3)34-26(33)30-24(25(31)32)28(4,5)35-29(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20,24H,1-5H3,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFULWLRDJMLHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boc β,β Dimethyl Cys Trt Oh: a Specialized Amino Acid Building Block
Definitive Nomenclature and Structural Elucidation of Boc-β,β-dimethyl-Cys(Trt)-OH as a Penicillamine (B1679230) Derivative
The systematic name for this compound is (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(tritylsulfanyl)butanoic acid. However, within the field of peptide chemistry, it is more commonly referred to by a series of synonyms that reflect its structure and origin.
Chemical Identity and Synonyms: Boc-Pen(Trt)-OH
Boc-β,β-dimethyl-Cys(Trt)-OH is a derivative of penicillamine, an amino acid characterized by the presence of two methyl groups at the β-position of the cysteine framework. This structural feature is a key differentiator from the proteinogenic amino acid cysteine. The common synonym, Boc-Pen(Trt)-OH, directly reflects these components: "Boc" for the N-terminal tert-butyloxycarbonyl protecting group, "Pen" for the penicillamine core, and "Trt" for the S-trityl protecting group on the thiol side chain. nih.govglpbio.comchemfish.co.jp The coupling of peptide thioesters to N-terminal penicillamine, introduced as Boc-Pen(Trt)-OH, followed by a desulfurization process to yield valine, expands the applications of Native Chemical Ligation. glpbio.combachem.com
Table of Chemical Properties
| Property | Value |
| CAS Number | 135592-13-1 chemfish.co.jp |
| Molecular Formula | C29H33NO4S nih.govchemfish.co.jp |
| Molecular Weight | 491.64 g/mol chemfish.co.jp |
Stereochemical Considerations and Enantiomeric Purity
As with all amino acids used in peptide synthesis, the stereochemistry of Boc-β,β-dimethyl-Cys(Trt)-OH is of paramount importance. The compound exists as two enantiomers, the L-form (Boc-L-Pen(Trt)-OH) and the D-form (Boc-D-Pen(Trt)-OH). cookechem.combldpharm.com The specific enantiomer used in a peptide synthesis dictates the three-dimensional structure and, consequently, the biological activity of the final peptide. For instance, the substitution of L-Penicillamine for Cysteine in oxytocin (B344502) maintained its agonistic activity, whereas replacing it with the D-enantiomer resulted in a shift to antagonistic activity. nih.gov The enantiomeric purity of these building blocks is therefore a critical quality control parameter to ensure the synthesis of a single, well-defined peptide product.
Functional Roles of Protective Groups in Boc-β,β-dimethyl-Cys(Trt)-OH
The strategic use of protecting groups is a cornerstone of modern peptide synthesis, preventing unwanted side reactions and allowing for the controlled, sequential formation of amide bonds. In Boc-β,β-dimethyl-Cys(Trt)-OH, both the N-terminal amino group and the side-chain thiol group are masked with specific protecting groups.
Nα-tert-Butyloxycarbonyl (Boc) Group: Orthogonality and Acid Lability
The Nα-amino group of the penicillamine core is protected by a tert-butyloxycarbonyl (Boc) group. nih.govspringernature.comku.dk The Boc group is a widely used protecting group in peptide synthesis due to its stability under a broad range of conditions, including those used for peptide coupling and the removal of other protecting groups. organic-chemistry.orgmdpi.com This stability allows for an "orthogonal" protection strategy, where different classes of protecting groups can be selectively removed without affecting others. organic-chemistry.orgpeptide.com
The Boc group is characterized by its acid lability. wikipedia.orgyoutube.com It is readily cleaved under acidic conditions, typically using reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758). wikipedia.orgresearchgate.net This deprotection step regenerates the free amine, which is then ready to participate in the next peptide coupling reaction. The use of scavengers, such as anisole (B1667542) or thioanisole, is sometimes necessary during Boc removal to prevent the reactive tert-butyl cation intermediate from causing unwanted side reactions. wikipedia.org
S-Trityl (Trt) Group: Thiol Protection Strategy and Acid Lability for Side-Chain Derivatization
The thiol group (-SH) of the penicillamine side chain is highly reactive and prone to oxidation, which can lead to the undesired formation of disulfide bonds. ontosight.ai To prevent this, the thiol is protected with a trityl (Trt) group. ontosight.aiontosight.ai The Trt group is a bulky, acid-labile protecting group that effectively shields the thiol from unwanted reactions during peptide synthesis. rsc.org
Similar to the Boc group, the Trt group is removed under acidic conditions, often with a solution of TFA. peptide.comnih.gov The lability of the Trt group can be modulated by the specific acid concentration, allowing for its selective removal in the presence of other, more acid-stable protecting groups. nih.govcblpatras.gr This feature is particularly useful for strategies involving on-resin side-chain modification or the controlled formation of disulfide bonds. For example, a trityl-protected penicillamine can be paired with another trityl-protected cysteine or penicillamine to promote the correct folding and formation of a specific disulfide bridge. nih.gov The Trt group's removal can also be achieved using metal salts or oxidizing agents like iodine, providing further synthetic flexibility. rsc.orgresearchgate.net
Synthetic Pathways and Methodologies for Integration of Boc β,β Dimethyl Cys Trt Oh
Direct Synthesis of Boc-β,β-dimethyl-Cys(Trt)-OH
The preparation of Boc-β,β-dimethyl-Cys(Trt)-OH involves a multi-step process starting from L-penicillamine. The synthesis is designed to selectively protect the amino and thiol functional groups, rendering the carboxylic acid available for subsequent peptide coupling reactions.
A common synthetic approach involves two key transformations:
N-terminal Boc Protection: The α-amino group of penicillamine (B1679230) is protected using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is typically carried out in a mixed solvent system, such as dioxane and water, under basic conditions maintained by a base like sodium hydroxide. The Boc group is introduced to prevent the amine from participating in unwanted side reactions during subsequent synthesis steps. This method is widely applied for the N-protection of various amino acids. orgsyn.org
S-thiol Tritylation: The sulfhydryl group of the penicillamine side chain is protected with the trityl (triphenylmethyl, Trt) group. This is generally achieved by reacting the N-Boc-penicillamine with trityl chloride (Trt-Cl) in a suitable organic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). The Trt group is a large, sterically demanding protecting group that provides robust protection to the highly nucleophilic thiol under various reaction conditions, yet it can be removed under specific acidic conditions.
The final product is purified using techniques like silica (B1680970) gel chromatography to yield the white, solid Boc-β,β-dimethyl-Cys(Trt)-OH with high purity, ready for use in peptide synthesis.
Application in Solid Phase Peptide Synthesis (SPPS)
Boc-β,β-dimethyl-Cys(Trt)-OH is extensively used in Solid Phase Peptide Synthesis (SPPS), particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble polymer support (resin). The steric hindrance imparted by the gem-dimethyl group on the β-carbon of the penicillamine residue presents unique challenges, necessitating optimized reaction conditions for efficient synthesis. cem.comnih.gov
The incorporation of sterically hindered amino acids like Boc-β,β-dimethyl-Cys(Trt)-OH is a notoriously difficult step in SPPS. researchgate.net The bulky nature of both the amino acid derivative and the growing peptide chain on the resin can impede the approach of the activated carboxyl group to the N-terminal amine, leading to slow reaction rates and incomplete couplings.
To overcome this challenge, highly efficient coupling reagents and optimized conditions are employed.
Carbodiimides and Additives : The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive is a classic and effective method. bachem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or the more potent ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) form an active ester with the amino acid, which then reacts with the resin-bound amine. researchgate.netbachem.com The use of DIC is often favored in automated SPPS because its urea (B33335) byproduct is soluble in common washing solvents. bachem.com For residues prone to racemization, such as Cys(Trt), the DIC/HOBt or DIC/Oxyma combinations under base-free conditions are considered among the best methods. bachem.com
Onium Salts : Phosphonium and aminium-based reagents are among the most popular and effective for difficult couplings. Reagents such as HBTU, TBTU, HCTU, and HATU react rapidly to form activated esters. bachem.compeptide.comsigmaaldrich.com HATU and its pyrrolidino-based analogue PyAOP are particularly potent due to the formation of highly reactive OAt esters, which benefit from the anchimeric assistance of the pyridine (B92270) nitrogen in the HOAt moiety. sigmaaldrich.comuzh.ch These reagents are especially useful for coupling N-methylated or other sterically demanding amino acids. bachem.compeptide.com
| Coupling Reagent/System | Abbreviation | Key Features & Applications | Reference |
|---|---|---|---|
| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | Forms OBt active ester; good for minimizing racemization, especially with Cys(Trt). | bachem.com |
| N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate | DIC/Oxyma | Forms Oxyma active ester; performance is comparable or superior to HOBt and considered safer. | researchgate.netbachem.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Popular aminium salt; fast and efficient couplings with low racemization when HOBt is present. | bachem.compeptide.com |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly efficient aminium salt forming OAt esters; excellent for hindered couplings and N-methyl amino acids. | bachem.comsigmaaldrich.com |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium salt analogue of HATU; highly effective for hindered couplings and peptide cyclization. | peptide.comuzh.ch |
In the Boc/Bzl synthesis strategy, the temporary Nα-Boc group is removed at each cycle with a moderately strong acid, while the semi-permanent side-chain protecting groups, like Trt, are cleaved at the end of the synthesis with a much stronger acid. peptide.comiris-biotech.de
The Nα-Boc group is labile and typically removed by treatment with 25-50% trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (B109758) (DCM). peptide.com This deprotection must be followed by a neutralization step, often using a solution of a hindered base like DIEA, to liberate the free amine for the next coupling reaction. peptide.com
The final step of SPPS involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly neat TFA or anhydrous hydrogen fluoride (B91410) (HF). iris-biotech.de The cleavage of the S-Trt group from the penicillamine residue requires careful optimization to avoid side reactions.
Acidic treatment of the Trt group releases a stable triphenylmethyl cation (Trt⁺). nih.goviris-biotech.de This highly reactive electrophile can re-attach to the deprotected thiol or alkylate other nucleophilic residues in the peptide, such as tryptophan and methionine. nih.goviris-biotech.de To prevent these undesired modifications, "scavengers" are added to the cleavage mixture to trap the carbocations.
Trifluoroacetic Acid (TFA) : As the primary cleavage reagent, TFA (typically at 95% concentration) effectively removes both the Boc and Trt groups. iris-biotech.desigmaaldrich.com
Triisopropylsilane (TIS) : TIS is the most common and effective scavenger for trityl cations. nih.gov It acts as a hydride donor, irreversibly reducing the Trt⁺ cation to the inert triphenylmethane. nih.gov This prevents the cation from participating in deleterious side reactions. sigmaaldrich.compeptide.com
A variety of cleavage cocktails have been developed to accommodate different amino acid compositions. The choice of cocktail is critical for obtaining a high-purity crude peptide.
| Reagent Name | Composition | Primary Use and Characteristics | Reference |
|---|---|---|---|
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General-purpose cocktail for many peptides. TIS scavenges Trt cations. | iris-biotech.de |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" cocktail especially useful for scavenging trityl groups. Phenol also acts as a scavenger. | peptide.com |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Commonly used for peptides containing sensitive residues like Cys, Met, and Trp. | iris-biotech.de |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
The choice of solid support is a fundamental aspect of the SPPS strategy. In Boc-SPPS, the linkage of the peptide to the resin must be stable to the repeated TFA treatments used for Nα-Boc deprotection but cleavable by the strong acid (e.g., HF or TFMSA) used in the final step. peptide.comru.nl
Merrifield Resin : This is the classic resin for Boc/Bzl chemistry, consisting of a chloromethylated polystyrene-divinylbenzene copolymer. The first amino acid is anchored via an ester linkage that is stable to TFA but cleaved by HF. ru.nl
2-Chlorotrityl Chloride (2-CTC) Resin : This acid-sensitive resin is highly versatile. It allows for the attachment of the first amino acid under mild conditions, minimizing racemization. sioc-journal.cn Peptides can be cleaved from 2-CTC resin under very mild acidic conditions, which can leave acid-labile side-chain protecting groups intact if desired. This makes it compatible with strategies that might require subsequent solution-phase manipulations. The use of trityl-type resins is strongly recommended for syntheses involving a C-terminal cysteine or its derivatives to suppress side reactions. sigmaaldrich.com
Deprotection Regimes for Boc and Trityl Groups in SPPS
Application in Solution Phase Peptide Synthesis
While SPPS is dominant for peptide synthesis, solution phase peptide synthesis (SPPS) remains a valuable strategy, particularly for large-scale production and the synthesis of complex peptide fragments. google.comnih.gov In this approach, protected amino acids and peptide segments are coupled sequentially in a suitable solvent.
Boc-β,β-dimethyl-Cys(Trt)-OH is readily used in solution phase synthesis. Its protected functional groups allow for its selective activation at the C-terminus for coupling to the free amine of another amino acid or peptide fragment. google.com A common strategy is fragment condensation, where smaller, protected peptide fragments are synthesized (either in solution or via SPPS and then cleaved from the resin) and then coupled together in solution. nih.govgoogle.com
For example, a dipeptide like Boc-D-Phe-Cys(Trt)-OH can be synthesized and then condensed with a larger peptide fragment to build a more complex sequence. google.com The challenges of steric hindrance and potential racemization remain critical in solution phase synthesis, requiring the use of high-efficiency coupling reagents and carefully controlled reaction conditions to ensure high yields and purity of the final product. nih.gov
Mechanistic Insights into Challenges and Mitigating Strategies in the Use of Boc β,β Dimethyl Cys Trt Oh
Control of Amino Acid Racemization During Coupling
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern during peptide synthesis. For cysteine derivatives, the acidity of the α-proton is modulated by the protecting group on the β-thiol, influencing its susceptibility to epimerization.
Influence of Coupling Reagents and Reaction Environments on Chiral Stability
The choice of coupling reagent and the reaction conditions play a pivotal role in maintaining the chiral purity of Boc-β,β-dimethyl-Cys(Trt)-OH during its incorporation into a peptide chain. The activation of the carboxylic acid group generates a highly reactive intermediate that is susceptible to racemization.
Studies have shown that base-mediated in situ activation with reagents like TBTU can lead to considerable enantiomerization of Fmoc-Cys(Trt)-OH. merckmillipore.com To minimize this, coupling under neutral conditions is preferred. merckmillipore.com The use of pre-formed symmetrical anhydrides or O-pentafluorophenyl (OPfp) esters can reduce the risk of racemization. merckmillipore.com Similarly, employing coupling agents like HBTU or PyBOP® in a mixture of DMF and DCM without pre-activation has been shown to be effective. merckmillipore.com In automated synthesis where pre-activation is often necessary, substituting a hindered base like diisopropylethylamine (DIPEA) with 2,4,6-trimethylpyridine (B116444) (TMP) can significantly reduce enantiomerization to acceptable levels. merckmillipore.com
Research comparing different coupling reagents for Fmoc-L-Cys(Trt)-OH revealed that HATU in the presence of N-methylmorpholine (NMM) can lead to notable racemization. nih.gov This highlights the importance of carefully selecting the coupling reagent and base combination.
Table 1: Coupling Reagent and Base Impact on Racemization
| Coupling Reagent | Base | Racemization Level | Reference |
| TBTU | DIPEA | Considerable | merckmillipore.com |
| HBTU/PyBOP® | None (in DMF/DCM) | Minimized | merckmillipore.com |
| HATU | NMM | Notable | nih.gov |
| DIPCDI | HOBt | Minimized | merckmillipore.com |
Prevention of β-Elimination Side Reactions
β-Elimination is a common side reaction for amino acids with an electron-withdrawing substituent on the β-carbon, such as cysteine. researchgate.net This reaction, often initiated by a base, results in the formation of a dehydroalanine (B155165) intermediate, which can then react with nucleophiles present in the reaction mixture. researchgate.netiris-biotech.de
The bulky trityl (Trt) protecting group on the sulfur atom of Boc-β,β-dimethyl-Cys(Trt)-OH generally helps to minimize β-elimination. iris-biotech.de However, the choice of base for the deprotection of the N-terminal protecting group (in Fmoc-based strategies) can still influence the extent of this side reaction. researchgate.net While the primary focus here is on Boc-chemistry, the principles of β-elimination are relevant across different synthetic strategies. The use of weaker bases or modified deprotection conditions can be a key strategy to suppress this unwanted reaction.
Managing On-Resin Side Reactions and Oligomerization Propensities
The solid-phase synthesis of peptides introduces the possibility of side reactions involving the resin support. Furthermore, the inherent properties of certain amino acids can lead to challenges like oligomerization.
One documented on-resin side reaction is the S-alkylation of cysteine residues during the final trifluoroacetic acid (TFA) cleavage from Wang resin. researchgate.net This occurs due to the decomposition of the resin linker, which generates reactive species that can alkylate the cysteine thiol group. researchgate.net While the Trt group offers significant protection, its acid lability means that under strong cleavage conditions, the deprotected thiol can become susceptible to such modifications. The use of scavengers in the cleavage cocktail is crucial to mitigate this.
The steric hindrance of Boc-β,β-dimethyl-Cys(Trt)-OH can also lead to incomplete or slow coupling reactions. This can result in deletion sequences or, in some cases, the repeated coupling of the same amino acid, leading to oligomerization. To prevent this, optimized coupling times, the use of more potent activating agents, and careful monitoring of reaction completion are necessary. The pseudo-dilution effect on solid support generally favors intramolecular reactions like cyclization over intermolecular oligomerization.
Orthogonality with Co-existing Protecting Groups and Reactive Functionalities
A cornerstone of successful peptide synthesis is the concept of orthogonality, where different protecting groups can be selectively removed in any order without affecting others. biosynth.com The Boc and Trt groups in Boc-β,β-dimethyl-Cys(Trt)-OH are both acid-labile, making this a quasi-orthogonal system rather than a truly orthogonal one. biosynth.com Their removal depends on using acids of different strengths. biosynth.com
The Boc group is typically removed with a moderately strong acid like TFA, while the Trt group requires milder acidic conditions for cleavage. peptide.com This allows for the selective deprotection of the N-terminus for chain elongation while the S-trityl group remains intact. peptide.com
The Trt group is orthogonal to several other common cysteine protecting groups, such as acetamidomethyl (Acm), tert-butyl (tBu), and S-tert-butylthio (StBu). rsc.org This orthogonality is crucial for the regioselective formation of multiple disulfide bonds in complex peptides. rsc.org For instance, a peptide can be synthesized with Cys(Trt) and Cys(Acm) residues. The Trt group can be selectively removed with mild acid, allowing for the formation of the first disulfide bond. Subsequently, the Acm group can be removed using a different method, such as treatment with iodine or mercury(II) acetate, to form the second disulfide bond.
The compatibility of Boc-β,β-dimethyl-Cys(Trt)-OH with other protecting groups used in peptide synthesis is generally good. The Boc group is stable to the basic conditions used for Fmoc group removal, and the Trt group is stable to the reagents used for removing many other side-chain protecting groups. peptide.com However, careful planning of the protecting group strategy is essential, especially when dealing with other acid-sensitive groups in the peptide sequence.
Table 2: Compound Names
| Abbreviation/Name | Full Chemical Name |
| Boc-β,β-dimethyl-Cys(Trt)-OH | N-(tert-butoxycarbonyl)-S-trityl-β,β-dimethyl-L-cysteine |
| Boc-Pen(Trt)-OH | N-(tert-butoxycarbonyl)-S-trityl-L-penicillamine |
| Acm | Acetamidomethyl |
| Boc | tert-butoxycarbonyl |
| DIPEA | Diisopropylethylamine |
| DMF | Dimethylformamide |
| DCM | Dichloromethane (B109758) |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| HATU | N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| HOBt | Hydroxybenzotriazole |
| NMM | N-methylmorpholine |
| OPfp | O-pentafluorophenyl |
| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| StBu | S-tert-butylthio |
| tBu | tert-butyl |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| TFA | Trifluoroacetic acid |
| TMP | 2,4,6-trimethylpyridine |
| Trt | Trityl |
Advanced Applications and Derivatization Strategies of Peptides Containing β,β Dimethyl Cysteine Residues
Utility in Native Chemical Ligation (NCL) and Related Chemoselective Ligations
Native chemical ligation (NCL) is a powerful technique for the total synthesis and semisynthesis of large peptides and proteins. nih.gov It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, resulting in the formation of a native amide bond at the ligation site. nih.gov While traditional NCL relies on natural cysteine, the unique properties of β,β-dimethyl-cysteine have been explored in related chemoselective ligation strategies.
The steric bulk of the β,β-dimethyl groups can influence the kinetics and outcome of ligation reactions. This has implications for the synthesis of complex peptides where control over ligation sites is crucial. Furthermore, the altered reactivity of the sterically hindered thiol can be leveraged in orthogonal ligation schemes, allowing for the sequential assembly of multiple peptide fragments.
Role in Desulfuration Pathways for Valine Conversion
A significant application of cysteine-containing peptides, including those with β,β-dimethyl-cysteine, is their conversion to other amino acid residues through desulfurization. The conversion of cysteine to alanine (B10760859) has been observed under specific conditions, such as heating in the presence of a phosphine (B1218219) like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govnih.gov This reaction is believed to proceed through a radical-based mechanism. nih.govnih.gov
This desulfurization strategy can be conceptually extended to the conversion of β,β-dimethyl-cysteine to valine. The removal of the sulfur atom from the penicillamine (B1679230) residue would yield a valine residue, effectively allowing for the site-specific incorporation of valine through a cysteine-based precursor. This approach offers a novel method for peptide modification, enabling the introduction of valine at positions that might be challenging to incorporate directly during solid-phase peptide synthesis (SPPS).
Design and Synthesis of Disulfide-Rich Peptide Mimetics and Analogs
Disulfide-rich peptides (DRPs) are a diverse class of bioactive molecules characterized by multiple disulfide bonds that confer remarkable stability and defined three-dimensional structures. mdpi.combiosynth.com The synthesis of DRPs with precise disulfide connectivity can be challenging due to the potential for forming numerous disulfide isomers. nih.govnih.gov The incorporation of β,β-dimethyl-cysteine (penicillamine) provides a powerful tool to control disulfide bond formation.
The steric hindrance from the gem-dimethyl groups of penicillamine can direct the oxidative folding of peptides. nih.gov When a peptide contains an equal number of cysteine and penicillamine residues, the formation of mixed Cys-Pen disulfide bonds is often favored over Cys-Cys or Pen-Pen bonds. nih.gov This steric control helps to minimize the formation of undesired isomers and guide the peptide to its correctly folded, biologically active conformation. For instance, in the synthesis of endothelin-1 (B181129) analogs, replacing two of the four cysteines with penicillamine residues led to a significant increase in the yield of the desired disulfide isomer. nih.gov
Methodologies for Controlling Disulfide Connectivity in Dimethylated Cysteine Systems
Controlling disulfide connectivity is paramount for obtaining the correct, biologically active isomer of a disulfide-rich peptide. Several strategies are employed to achieve this, particularly when β,β-dimethyl-cysteine residues are involved.
Steric Hindrance: As mentioned, the primary method for controlling disulfide connectivity with penicillamine is leveraging the steric bulk of the β,β-dimethyl groups. During oxidative folding, the formation of sterically less hindered mixed Cys-Pen disulfide bonds is favored. nih.gov This intrinsic property simplifies the folding process and increases the yield of the desired isomer.
Orthogonal Protection Strategies: In more complex syntheses, orthogonal protecting groups for the cysteine and penicillamine thiols are used. biosynth.com This involves protecting the sulfhydryl groups with different chemical moieties that can be selectively removed under specific conditions, allowing for the stepwise and controlled formation of each disulfide bond. A variety of thiol protecting groups with different labilities are available for this purpose. biosynth.com
Enzymatic Folding: Protein disulfide isomerases (PDIs) are enzymes that can catalyze the rearrangement of non-native disulfide bonds to their native configurations. nih.gov This can be a useful tool in conjunction with synthetic strategies to ensure correct folding.
Simulated Coevolution: A computational method called KnotFold has been developed to predict and guide disulfide connectivity by simulating protein coevolution. aps.org By mutating conserved cysteine residues in multiple sequence alignments, specific coevolutionary signals can be embedded to favor the native disulfide bond pattern. aps.org
Development of Specialized Linkers and Purification Tags for Complex Peptide Synthesis
The unique chemical properties of cysteine and its derivatives, including β,β-dimethyl-cysteine, make them valuable for the development of specialized linkers and purification tags. These tools are essential for the synthesis of complex peptides and protein conjugates.
Cysteine residues can be selectively modified to attach various functionalities, such as purification tags (e.g., biotin), fluorescent probes, or drug molecules. acs.orgnih.gov The steric hindrance of β,β-dimethyl-cysteine can be exploited to create linkers with specific conformational properties or to influence the accessibility of the attached tag or molecule. For instance, macrocyclic linkers have been designed to improve the stability of antibody-drug conjugates by sterically hindering enzymatic cleavage. nih.gov
Furthermore, synthetic cysteine-based tools have been developed to act as mimics for post-translationally modified amino acids. researchgate.net This allows for the study of the functional roles of these modifications. The incorporation of β,β-dimethyl-cysteine into such systems could provide additional structural constraints or stability.
Post-Synthetic Modification and Chemical Derivatization of β,β-dimethyl-Cysteine Residues
Post-synthetic modification of peptides is a powerful strategy to introduce diverse chemical functionalities and to study structure-activity relationships. Cysteine residues, including β,β-dimethyl-cysteine, are particularly amenable to a wide range of chemical modifications due to the high reactivity of the thiol group. mdpi.comnih.gov
The thiol group can undergo various reactions, including alkylation, arylation, and oxidation, to introduce a vast array of chemical groups. mdpi.comnih.gov The steric environment around the β,β-dimethyl-cysteine thiol may influence the rate and outcome of these reactions compared to a standard cysteine residue. These modifications can be used to attach labels, crosslinkers, or to alter the physicochemical properties of the peptide.
Examples of N-Methylation and Other Functional Group Transformations
N-methylation of the peptide backbone is a common modification used to enhance peptide stability, cell permeability, and to modulate biological activity by altering the peptide's conformational flexibility. nih.govacs.org While methods exist for the N-methylation of standard amino acids, the N-methylation of cysteine and its derivatives presents unique challenges due to the reactivity of the sulfhydryl group. nih.gov
Systematic N-methylation scans of peptides have been performed to probe the effects on receptor binding and selectivity. acs.org For example, N-methylation of specific residues in somatostatin (B550006) analogs resulted in significant changes in their binding affinities for different receptor subtypes. acs.org The synthesis of N-methylated β,β-dimethyl-cysteine would require careful selection of protecting groups and reaction conditions to avoid side reactions involving the hindered thiol.
Other functional group transformations of the β,β-dimethyl-cysteine side chain can be envisaged. For instance, the thiol could be converted to a thioether through alkylation, or oxidized to a sulfenic, sulfinic, or sulfonic acid. nih.govnih.gov These modifications can dramatically alter the properties of the peptide and are important for studying redox regulation and other biological processes. nih.govnih.gov
Incorporation into Unnatural Amino Acid Frameworks for Peptide Engineering
The strategic incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptide engineering, enabling the design of molecules with enhanced stability, novel conformations, and tailored biological activities. Among these, β,β-dimethyl-cysteine, also known as penicillamine (Pen), stands out as a particularly powerful tool. The synthesis of peptides containing this residue relies on protected building blocks such as Boc-beta,beta-dimethyl-Cys(Trt)-OH . The presence of the gem-dimethyl group on the β-carbon atom of the cysteine residue introduces significant steric hindrance, which profoundly influences the peptide's structural and functional properties.
This steric bulk restricts the conformational freedom around the Cα-Cβ (chi1, χ1) and Cβ-Sγ (chi2, χ2) dihedral angles far more than in a native cysteine residue. The result is a more rigid and predictable local peptide structure. This principle has been exploited to modulate the activity of various bioactive peptides. For instance, early studies on the peptide hormone oxytocin (B344502) revealed that replacing the cysteine at position 1 with L-penicillamine converted the hormone from an agonist to a competitive inhibitor. nih.govnih.gov This functional switch is attributed to the increased conformational rigidity of the resulting analog, demonstrating how localized structural constraints can dictate a peptide's interaction with its receptor. nih.gov
Detailed Research Findings
Recent and detailed research has further illuminated the nuanced effects of penicillamine incorporation. A compelling example is found in the engineering of α-conotoxin RgIA, a peptide from the venom of Conus regius that targets nicotinic acetylcholine (B1216132) receptors (nAChRs) and serves as a template for non-opioid pain treatments. nih.gov In a systematic study, each of the four cysteine residues in an RgIA analog (RgIA4) was individually replaced with L-penicillamine. The biological activity of the resulting peptides on human α9α10 nAChRs was then assessed. nih.gov
The results showed that the position of the penicillamine substitution had a dramatic impact on peptide potency. As detailed in the table below, substituting the cysteines involved in the first disulfide bridge (Cys2 and Cys8) led to a drastic reduction in activity, with potency dropping by over 600-fold. nih.gov Conversely, substituting the cysteine at position 3 resulted in an analog with an IC50 of 0.39 nM, a significant improvement over the parent peptide. nih.gov This highlights that the steric bulk of the β,β-dimethyl groups can be either detrimental or beneficial, depending on the specific structural context and its role in receptor binding. nih.gov
| Analog | Sequence Modification | IC₅₀ (nM) |
|---|---|---|
| RgIA4 (Parent) | Standard Cysteines | 1.5 |
| RgIA-5439 | Cys to Pen at position 2 | >1200 |
| RgIA-5408 | Cys to Pen at position 3 | 1.3 |
| RgIA-5440 | Cys to Pen at position 8 | >1000 |
| RgIA-5409 | Cys to Pen at position 12 | 24 |
| RgIA-5432 | Cys to Pen at position 3 (modified backbone) | 0.39 |
Furthermore, the incorporation of penicillamine has been shown to confer significant advantages beyond modulating potency.
Enhanced Stability: The gem-dimethyl groups provide steric protection for the disulfide bridge. In studies comparing RgIA4 with a penicillamine-containing analog, the modified peptide showed substantially improved resistance to disulfide bond reshuffling over 24 hours. nih.gov This increased stability is a highly desirable property for therapeutic peptides.
Modulation of Physicochemical Properties: The added methyl groups increase the hydrophobicity of the peptide. While this can sometimes lead to solubility challenges, these can be mitigated by other sequence modifications, such as the addition of charged residues like arginine. nih.gov
Electronic and Kinetic Effects: In the context of metallopeptides designed to mimic enzymes like nickel superoxide (B77818) dismutase (NiSOD), introducing a penicillamine residue near the catalytic metal center was found to alter the electronic environment. rsc.org This modification was capable of increasing the lifetime of the transient Ni(III) species involved in the catalytic cycle, demonstrating that the effects of this unnatural amino acid extend to the electronic and kinetic properties of engineered peptides. rsc.org
Derivatization Strategies
The incorporation of a β,β-dimethyl-cysteine residue using This compound provides a versatile anchor point for further derivatization. After the peptide chain is assembled via solid-phase peptide synthesis (SPPS) and the acid-labile trityl (Trt) group is removed, the now-free thiol group of the penicillamine residue becomes available for a range of chemical modifications.
Fluorescent Labeling: The thiol group can be selectively targeted with fluorescent probes, such as those based on maleimide (B117702) chemistry. This allows for the synthesis of tagged peptides used in localization studies, binding assays, and diagnostics. nih.gov
Conjugation to Functional Molecules: The unique reactivity of the thiol allows it to be used as a chemical handle for conjugating other molecules, including polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or cytotoxic drugs to create peptide-drug conjugates. This approach is analogous to strategies used for modifying native cysteine residues in proteins and peptides. nih.govacs.org
Charge Modification: The thiol can be derivatized to introduce a fixed charge. For example, chemical conversion of cysteine residues to their dimethyl lysine (B10760008) analogs has been used to increase the charge state of peptides, which significantly improves fragmentation and sequence coverage in mass spectrometry analysis. nih.gov
Analytical and Computational Approaches for the Study of Boc β,β Dimethyl Cys Trt Oh and Its Peptide Conjugates
Spectroscopic Characterization (NMR, Mass Spectrometry) for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable for the unambiguous structural elucidation and purity verification of Boc-β,β-dimethyl-Cys(Trt)-OH. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information at the atomic and molecular levels.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of the compound and confirming its elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. For instance, the ESI-MS spectrum of Boc-Cys(Trt)-OH would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight of 463.59 g/mol . peptide.com High-resolution mass spectrometry can further provide the exact mass, which helps in confirming the elemental formula.
Together, NMR and MS data provide a comprehensive picture of the molecular structure and are crucial for assessing the purity of Boc-β,β-dimethyl-Cys(Trt)-OH, ensuring the absence of starting materials or by-products from the synthesis.
Table 1: Spectroscopic Data for Related Cysteine Derivatives
| Technique | Compound | Observed Signals/Ions | Reference |
|---|---|---|---|
| ¹H NMR | Boc-Cys(Trt)-OH | δ 1.38 (s, Boc), 7.25–7.45 (m, Trt) | |
| Mass Spectrometry (ESI+) | Boc-Cys(Trt)-OH | m/z 353.39 [M+H]⁺ | |
| Mass Spectrometry | Boc-Cys(Trt)-OH | Verifies molecular weight (463.59 g/mol) |
Chromatographic Methodologies (HPLC) for Reaction Monitoring and Product Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both monitoring the progress of peptide synthesis reactions involving Boc-β,β-dimethyl-Cys(Trt)-OH and for the final analysis of the purified product. chemrxiv.orgnih.gov
Reaction Monitoring: During solid-phase peptide synthesis (SPPS) or solution-phase synthesis, HPLC can be used to track the consumption of reactants and the formation of the desired peptide product. researchgate.netuci.edu By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, chemists can determine the reaction's completion. chemrxiv.org This is crucial for optimizing reaction times and ensuring efficient coupling of the amino acid. chemrxiv.orgacs.org For instance, analytical HPLC with a linear gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) and UV detection at 220 nm is a common method for monitoring peptide synthesis. researchgate.net
Product Analysis and Purity Assessment: After the synthesis and cleavage from the resin, the crude peptide is purified, typically by preparative HPLC. Analytical HPLC is then used to assess the purity of the final product. A reversed-phase C18 column is frequently employed for the separation of protected amino acids and peptides. researchgate.net The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >97% is often required for research-grade materials. Chiral HPLC methods have also been developed to determine the optical purity of Nα-Fmoc/Boc amino acid derivatives, which is critical for producing therapeutic peptides with the correct stereochemistry. rsc.orgsigmaaldrich.com
Table 2: HPLC Methods for Analysis of Protected Amino Acids and Peptides
| Application | Column Type | Mobile Phase Example | Detection | Reference |
|---|---|---|---|---|
| Reaction Monitoring | - | Linear gradient of 0.1% TFA/CH₃CN in 0.1% TFA/H₂O | UV at 220 nm | researchgate.net |
| Purity Assessment | Reversed-phase C18 | - | UV at 220 nm | |
| Chiral Purity | CHIRALPAK IA, IC, QNAX | - | - | rsc.org |
| Analysis of Dmaoc- and Boc-protected peptides | C4 silica (B1680970) gel | Linear gradient of 0.1% HCOOH aq.: 90% acetonitrile aq. containing 0.09% HCOOH | UV at 280 nm with on-line ESI-MS | researchgate.net |
Advanced Computational Chemistry for Conformational Analysis and Reactivity Prediction
Computational chemistry provides powerful tools to understand the three-dimensional structure and reactivity of molecules like Boc-β,β-dimethyl-Cys(Trt)-OH, complementing experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.govchemrxiv.org It is widely applied to study the conformational preferences and reactivity of amino acids and their derivatives. acs.orgmdpi.comscirp.org
For cysteine derivatives, DFT calculations can be used to:
Analyze intermolecular interactions: DFT can model hydrogen bonding and other non-covalent interactions that stabilize certain conformations or mediate interactions with other molecules, such as solvents or reactants. ias.ac.in
Predict reactivity: DFT can be used to calculate various electronic properties that are related to chemical reactivity, helping to understand how the molecule will behave in a chemical reaction. frontiersin.org Studies have used DFT to investigate the interaction of cysteine with various substrates and surfaces. nih.govchemrxiv.orgacs.org
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that can be used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). nih.gov
For Boc-β,β-dimethyl-Cys(Trt)-OH, TD-DFT calculations could be employed to:
Predict electronic transitions: TD-DFT can calculate the energies of electronic excitations, which correspond to the absorption of light at specific wavelengths. This can help in interpreting experimental UV-Vis spectra. nih.gov
Understand electronic properties: By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT provides insights into the electronic structure and how it is affected by the protecting groups. While TD-DFT has been shown to sometimes underestimate electronic excitation energies, it can still provide valuable qualitative information. nih.gov
Table 3: Applications of DFT and TD-DFT in Amino Acid Studies
| Computational Method | Application | Information Gained | Reference |
|---|---|---|---|
| DFT | Conformational Analysis | Identification of stable conformers, understanding influence of protecting groups. | scirp.orgnih.gov |
| DFT | Reactivity Prediction | Calculation of electronic properties related to chemical behavior. | frontiersin.org |
| TD-DFT | Electronic Spectra | Prediction of UV-Vis absorption wavelengths and interpretation of electronic transitions. | nih.govnih.gov |
Future Directions and Research Perspectives
Innovations in Protecting Group Chemistry for β,β-dimethyl-Cysteine
The chemical synthesis of peptides containing β,β-dimethyl-cysteine, also known as penicillamine (B1679230), requires robust protection of its thiol side chain to prevent unwanted oxidation and side reactions. peptide.comrsc.org While the trityl (Trt) group, as seen in Boc-Pen(Trt)-OH, is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) due to its acid lability, the field of protecting group chemistry is continually evolving to meet the demands of increasingly complex synthetic targets. peptide.comextremepeptides.combachem.com The steric hindrance from the gem-dimethyl groups in penicillamine presents unique challenges, driving the need for more sophisticated and orthogonal protection strategies. rsc.orgnih.gov
Future research is focused on developing novel protecting groups that offer greater selectivity and milder deprotection conditions, which is crucial for synthesizing complex, multi-disulfide-bridged peptides. chemistryviews.orgiris-biotech.de An orthogonal system allows for the selective removal of one protecting group while others remain intact, enabling the regioselective formation of specific disulfide bonds. rsc.orgiris-biotech.de
Several innovative protecting groups developed for cysteine could be adapted for penicillamine synthesis:
Highly Acid-Labile Groups: The 4-methoxytrityl (Mmt) group is more acid-sensitive than Trt and can be removed with low concentrations of trifluoroacetic acid (TFA), which is useful for on-resin cyclizations. peptide.comsigmaaldrich.com
Safety-Catch Groups: The 4,4′-dimethylsulfinylbenzhydryl (Msbh) group is stable under standard Boc and Fmoc synthesis conditions. iris-biotech.de Its stability can be "switched off" by reducing the sulfoxide (B87167) to a sulfide, which then becomes highly acid-labile, allowing for deprotection with TFA. iris-biotech.de This approach adds a layer of control highly valuable for complex syntheses. iris-biotech.de
Disulfide-Based Groups: New groups like sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT) have been developed. chemistryviews.org These are stable enough for SPPS but can be removed cleanly with reducing agents like 1,4-dithiothreitol (DTT), providing another orthogonal strategy. chemistryviews.org
Intermediate Lability Groups: The diphenylmethyl (Dpm) group offers lability between that of Trt and more robust groups like p-methylbenzyl (Meb). nih.gov It is stable to low TFA concentrations but is removed with high concentrations (95% TFA), allowing for a tiered deprotection strategy in Fmoc chemistry. sigmaaldrich.comnih.gov
These advancements aim to expand the synthetic chemist's toolbox, enabling more precise and efficient construction of penicillamine-containing peptides with intricate architectures.
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Features |
|---|---|---|---|
| Trityl | Trt | TFA / Scavengers (e.g., TIS, EDT) peptide.comnih.gov | Commonly used in Fmoc SPPS; acid-labile. bachem.com |
| tert-Butyl | tBu | HF, TFMSA, Hg(OAc)₂ peptide.com | Stable to TFA; used for post-cleavage cyclization. peptide.com |
| Acetamidomethyl | Acm | Iodine, Hg(II), Ag(I) peptide.comsigmaaldrich.com | Orthogonal to acid-labile groups; stable to TFA/HF. bachem.com |
| 4-Methoxytrityl | Mmt | 1% TFA in DCM peptide.comsigmaaldrich.com | Highly acid-labile; useful for selective on-resin deprotection. sigmaaldrich.com |
| Diphenylmethyl | Dpm | High concentration TFA (95%) sigmaaldrich.comnih.gov | Intermediate acid lability; orthogonal to Mmt. sigmaaldrich.com |
| 4,4′-Dimethylsulfinylbenzhydryl | Msbh | 1. Reduction (e.g., SiCl₄/TFA) 2. TFA iris-biotech.de | "Safety-catch" group; stable until activated by reduction. iris-biotech.de |
Development of Greener Synthetic Methodologies Utilizing this Building Block
Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides, but it has been criticized for its heavy reliance on hazardous solvents and excess reagents, resulting in a poor process mass intensity (PMI). rsc.orgadvancedchemtech.com A significant future direction in peptide chemistry is the development of greener and more sustainable synthetic protocols. oxfordglobal.com These methodologies are directly applicable to syntheses that utilize building blocks like Boc-Pen(Trt)-OH.
Key areas of innovation in green peptide synthesis include:
Solvent Replacement: The most common solvent in SPPS, N,N-dimethylformamide (DMF), is toxic and environmentally harmful. rsc.orgadvancedchemtech.com Research is actively exploring greener alternatives. N-octyl pyrrolidone (NOP) has emerged as a promising candidate, showing excellent swelling and coupling efficiency while also being recoverable through distillation. researchgate.net Other solvents like ethanol (B145695) and even water-based systems are being investigated to reduce hazardous waste. advancedchemtech.com
Process Optimization: Strategies are being developed to minimize waste by reducing the number of steps in the synthesis cycle. advancedchemtech.comtandfonline.com For example, in-situ Fmoc removal protocols that eliminate wash steps after coupling can save up to 60% of the solvent used. tandfonline.com Furthermore, moving from traditional batch processing to continuous flow systems can significantly reduce the consumption of excess reagents and solvents. oxfordglobal.com
Greener Reagents: The reagents used for deprotection and coupling are also being re-evaluated. The use of 4-methylpiperidine (B120128) (4-MP) as an alternative to piperidine (B6355638) for Fmoc deprotection can lead to less hazardous waste and improved product purity. advancedchemtech.com Research into TFA-free cleavage protocols is also underway to avoid the generation of hazardous acidic waste. advancedchemtech.com
By integrating these sustainable practices, the synthesis of high-value, complex peptides incorporating specialized residues like penicillamine can become more environmentally and economically viable. oxfordglobal.comresearchgate.net
| Synthesis Aspect | Traditional Approach | Greener Alternative |
|---|---|---|
| Solvent | N,N-dimethylformamide (DMF), Dichloromethane (B109758) (DCM) advancedchemtech.com | N-octyl pyrrolidone (NOP), Ethanol, Water-based systems advancedchemtech.comresearchgate.net |
| Fmoc Deprotection | Piperidine advancedchemtech.com | 4-methylpiperidine (4-MP) advancedchemtech.com |
| Process Type | Batch processing oxfordglobal.com | Continuous flow systems, Microwave-assisted synthesis advancedchemtech.comoxfordglobal.com |
| Protocol | Multiple wash steps after coupling and deprotection. tandfonline.com | In-situ deprotection protocols to reduce wash steps. tandfonline.com |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) based rsc.org | Development of TFA-free cleavage methods. advancedchemtech.com |
Advancements in Peptide Library Synthesis incorporating Penicillamine Derivatives
Peptide libraries are powerful tools for drug discovery, allowing for the high-throughput screening of millions of variants to identify candidates with high affinity and selectivity for a specific biological target. mdpi.comresearchgate.net The incorporation of non-proteinogenic amino acids like penicillamine into these libraries is a key strategy for developing next-generation peptide therapeutics. nih.gov The unique structural properties of penicillamine—specifically the gem-dimethyl groups that restrict the conformational flexibility of the peptide backbone—can lead to analogs with dramatically improved potency and stability. nih.gov
A prime example of this approach is the development of analogs of α-conotoxin RgIA, a peptide from a marine snail that targets nicotinic acetylcholine (B1216132) receptors (nAChRs) and is a candidate for non-opioid pain treatment. nih.gov By synthesizing a library of RgIA analogs with selective penicillamine substitutions, researchers were able to produce a lead analog, RgIA-5474, with a 9000-fold increase in potency on the human α9α10 nAChR. nih.gov This analog also showed improved resistance to disulfide bond shuffling, a common issue that can inactivate peptides. nih.gov
Future advancements in this area will likely involve:
Rational Library Design: Moving beyond random screening, computational modeling and structure-activity relationship (SAR) studies are being used to rationally design libraries. researchgate.netresearchgate.net This allows for more focused screening of penicillamine-containing peptides where the unique conformational constraints are predicted to be most beneficial.
Combinatorial Technologies: Technologies like phage display, which enable the screening of libraries with over 10¹⁰ different sequences, will continue to be instrumental. mdpi.com Integrating penicillamine derivatives into these high-diversity platforms will expand the accessible chemical space for drug discovery.
Structural Optimization: The success of the RgIA-5474 analog highlights the potential of using penicillamine to "lock" a peptide into its most active conformation. nih.gov This strategy will be increasingly applied to other bioactive peptide scaffolds to enhance their therapeutic properties, such as receptor selectivity and resistance to enzymatic degradation. nih.gov
Emerging Applications in Synthetic Chemical Biology
Synthetic chemical biology aims to create novel molecules and systems to study and manipulate biological processes. The incorporation of unnatural amino acids with unique chemical properties is a cornerstone of this field. Penicillamine, and by extension its protected form Boc-Pen(Trt)-OH, is a valuable tool in this context due to its distinct structural and chemical characteristics. mdpi.comwikipedia.org
Emerging applications are leveraging these properties to create novel biomolecules:
Metallopeptide Design: Penicillamine's thiol group is a strong metal chelator. mdpi.commedchemexpress.com The replacement of cysteine with penicillamine in peptides has been shown to significantly alter the coordination chemistry with metal ions like nickel(II), zinc(II), and cadmium(II). nih.gov This research opens the door to designing novel metallopeptides with tailored catalytic, structural, or therapeutic functions, such as sequestering toxic metals or acting as enzyme mimics.
Development of Biologically Stable Peptides: The gem-dimethyl groups of penicillamine provide steric shielding, which can protect the adjacent peptide bond from cleavage by proteases. nih.gov This inherent resistance to degradation is a highly desirable "drug-like" property. Synthetic biologists are exploiting this to create peptide-based therapeutics that are more stable in vivo, a critical challenge in peptide drug development. nih.gov
Probing Protein Structure and Function: The conformational rigidity imparted by penicillamine can be used as a tool to study protein-protein interactions. nih.gov By systematically replacing cysteine residues with penicillamine in a peptide ligand, researchers can probe the conformational requirements for binding to a target receptor, providing insights into the molecular basis of biological recognition.
Creation of Novel Bioactive Scaffolds: Penicillamine is a component of more complex, biologically active motifs such as aminovinyl cysteine (AviCys). nih.gov These structures are found in natural products with potent antimicrobial or anticancer activity. nih.gov Developing synthetic routes to these complex scaffolds, which may involve penicillamine derivatives, is an active area of research aimed at producing new classes of therapeutic agents. nih.gov
The continued use of penicillamine derivatives in synthetic chemical biology promises to yield new tools for biological research and novel candidates for therapeutic intervention. nih.govnih.gov
Q & A
Basic: What are the optimal synthetic protocols for Boc-β,β-dimethyl-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
Boc-β,β-dimethyl-Cys(Trt)-OH is typically introduced during SPPS using coupling reagents like HBTU/HOBt or DIPCDI with collidine as a base to minimize racemization . Activation via symmetrical anhydrides is preferred for sterically hindered residues like β,β-dimethyl derivatives. Post-coupling, Boc and Trt groups are cleaved simultaneously with 95% TFA containing 1–5% TIS, ensuring efficient deprotection without side reactions . For reproducibility, reaction times should be extended (e.g., 2 hours for coupling) compared to standard amino acids due to steric hindrance.
Basic: How do analytical techniques (e.g., NMR, HPLC) validate the purity and structural integrity of Boc-β,β-dimethyl-Cys(Trt)-OH?
Methodological Answer:
- NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm), Trt aromatic protons (δ ~7.2–7.4 ppm), and β,β-dimethyl protons (δ ~1.2 ppm as a singlet). Chiral center integrity is confirmed via splitting patterns in the α-proton region .
- HPLC : Reverse-phase C18 columns with gradients of water/acetonitrile (+0.1% TFA) resolve impurities. Purity >97% is required for reliable peptide synthesis, with retention times compared to reference standards .
Basic: What role does the β,β-dimethyl modification play in enhancing peptide stability?
Methodological Answer:
The β,β-dimethyl group sterically shields the cysteine thiol, reducing oxidative dimerization and protease degradation. This modification is critical in therapeutic peptides targeting extracellular environments, where disulfide scrambling and enzymatic cleavage are common. Comparative studies show a 3–5× increase in half-life for β,β-dimethyl-Cys-containing peptides in serum stability assays .
Advanced: How do particle size and polydispersity (PDI) of Boc-β,β-dimethyl-Cys(Trt)-OH formulations impact coupling efficiency in microfluidics-based SPPS?
Methodological Answer:
Particle size <100 nm (PDI <0.2) ensures uniform dispersion in microfluidic channels, improving coupling efficiency by 20–30% compared to manual methods. Dynamic light scattering (DLS) and SEM are used to monitor batch consistency. For example, formulations with 75 nm particles achieved 98% coupling yields in a study comparing manual vs. microfluidic protocols .
Advanced: What mechanistic insights explain conflicting data on TFA-mediated Trt deprotection rates for Boc-β,β-dimethyl-Cys(Trt)-OH?
Methodological Answer:
Discrepancies arise from solvent composition and temperature. In dichloromethane (DCM), TFA cleaves Trt groups in 30–60 minutes, while in TFA/H2O mixtures, cleavage is faster (10–15 minutes) but risks partial oxidation. Kinetic studies using LC-MS show that β,β-dimethyl groups slow deprotection by 15% due to steric effects, necessitating extended reaction times .
Advanced: How does Boc-β,β-dimethyl-Cys(Trt)-OH compare to Fmoc analogs in terms of enantiomeric purity under microwave-assisted SPPS?
Methodological Answer:
Boc derivatives exhibit lower racemization (<1%) under microwave conditions (50°C, 30 W) compared to Fmoc analogs (3–5%), as Boc’s tert-butyl group stabilizes the transition state. Racemization is quantified via Marfey’s reagent derivatization followed by HPLC. For example, Boc-β,β-dimethyl-Cys(Trt)-OH showed 0.8% D-isomer contamination vs. 4.2% for Fmoc-Cys(Trt)-OH under identical conditions .
Advanced: What strategies mitigate aggregation during peptide synthesis using Boc-β,β-dimethyl-Cys(Trt)-OH?
Methodological Answer:
- Solvent optimization : 25% hexafluoroisopropanol (HFIP) in DCM reduces β-sheet formation.
- Pseudoproline dipeptides : Insertion at adjacent residues disrupts hydrophobic interactions.
- Ultrasound-assisted coupling : Enhances solubility, reducing aggregation by 40% in a study using model peptides .
Advanced: How do computational models predict the conformational effects of β,β-dimethyl-Cys incorporation in α-helical peptides?
Methodological Answer:
Molecular dynamics (MD) simulations (AMBER force field) show that β,β-dimethyl-Cys restricts side-chain rotation, stabilizing helices by 1.5–2.0 kcal/mol. Experimental validation via circular dichroism (CD) confirms a 10–15% increase in helicity for peptides containing the modified residue vs. native cysteine .
Advanced: What are the limitations of mass spectrometry (MS) in characterizing Boc-β,β-dimethyl-Cys(Trt)-OH-containing peptides?
Methodological Answer:
- Ion suppression : Trt’s hydrophobicity reduces ionization efficiency; MALDI-TOF with DHB matrix mitigates this.
- Fragmentation ambiguity : Low-energy CID struggles to differentiate β,β-dimethyl-Cys from Leu/Ile. High-resolution MS/MS (Orbitrap) with electron-transfer dissociation (ETD) improves sequence coverage .
Advanced: How do environmental factors (pH, temperature) influence the stability of Boc-β,β-dimethyl-Cys(Trt)-OH in long-term storage?
Methodological Answer:
Stability studies show decomposition <2% over 12 months at -20°C in anhydrous DMF. At pH >8.0, hydrolysis of the Boc group occurs (t1/2 = 72 hours), detected via TLC. For lab-scale use, lyophilized storage under argon is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
